molecular formula C23H31N5O6S2 B2361466 4-(morpholinosulfonyl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021259-06-2

4-(morpholinosulfonyl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Cat. No.: B2361466
CAS No.: 1021259-06-2
M. Wt: 537.65
InChI Key: CCNUXBWIDXCUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(morpholinosulfonyl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a useful research compound. Its molecular formula is C23H31N5O6S2 and its molecular weight is 537.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

4-(Morpholinosulfonyl)-N-(3-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide has been studied for its antimicrobial properties. Patel and Agravat (2009) synthesized derivatives of this compound and found them to possess considerable antibacterial activity, suggesting potential for treating bacterial infections (Patel & Agravat, 2009).

β-1,3-Glucan Synthase Inhibition

In a study focused on glucan synthase inhibitors, Ting et al. (2011) identified a derivative of the compound as a β-1,3-glucan synthase inhibitor, showcasing its potential in treating fungal infections like Candida glabrata (Ting et al., 2011).

Hydrogen Bonding in Proton-Transfer Compounds

Research by Smith, Wermuth, and Sagatys (2011) explored the hydrogen bonding in proton-transfer compounds of related structures, indicating the significance of such compounds in understanding molecular interactions and designing novel materials (Smith, Wermuth, & Sagatys, 2011).

Antipsychotic Potential

Norman et al. (1996) synthesized heterocyclic analogues of a compound structurally similar to this compound, evaluating them as potential antipsychotic agents. This suggests its relevance in developing treatments for psychiatric disorders (Norman et al., 1996).

Anticancer Activity

Szafrański and Sławiński (2015) reported on the synthesis of derivatives of this compound, noting that one specific derivative showed promising activity against leukemia, colon cancer, and melanoma, highlighting its potential in cancer therapy (Szafrański & Sławiński, 2015).

In Vitro Tocolytic Activity

Lucky and Omonkhelin (2009) synthesized a structurally related compound, which significantly inhibited contractions of the uterine smooth muscle in rats. This indicates potential applications in managing preterm labor (Lucky & Omonkhelin, 2009).

Antidepressant Synthesis

Donskaya et al. (2004) discussed the synthesis of an antidepressant related to this compound, suggesting its utility in developing new treatments for depression (Donskaya et al., 2004).

Crystal Structure and DFT Calculations

Kumara et al. (2017) conducted crystal structure studies and DFT calculations on piperazine derivatives, providing insights into the structural properties of such compounds, which is crucial for the development of new drugs and materials (Kumara et al., 2017).

Vasodilation Properties

Girgis et al. (2008) synthesized pyridinecarboxylates, structurally related to the compound , demonstrating significant vasodilation properties, which could be useful in cardiovascular therapies (Girgis et al., 2008).

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O6S2/c29-23(20-5-7-21(8-6-20)36(32,33)28-15-17-34-18-16-28)25-10-3-19-35(30,31)27-13-11-26(12-14-27)22-4-1-2-9-24-22/h1-2,4-9H,3,10-19H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNUXBWIDXCUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.